molecular formula C21H24N4O3S B2874982 4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775544-06-3

4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2874982
CAS No.: 1775544-06-3
M. Wt: 412.51
InChI Key: XGOYGSSDYIOVHR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a triazole ring fused with a ketone group. Its structure includes a 4-methoxybenzyl substituent at position 4 and a piperidin-4-yl group at position 5, further functionalized with a (3-methyl-2-thienyl)carbonyl moiety. Synthetically, such triazolones are often prepared via multi-step reactions involving hydrazine derivatives, cyclization, and functional group modifications, as seen in related compounds .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-14-9-12-29-18(14)20(26)24-10-7-16(8-11-24)19-22-23-21(27)25(19)13-15-3-5-17(28-2)6-4-15/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOYGSSDYIOVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic derivative with potential pharmacological applications. Its structural components suggest a multifaceted biological activity profile, particularly in areas such as antimicrobial, anti-inflammatory, and enzyme inhibition activities. This article reviews the biological activities associated with this compound based on diverse sources and studies.

Structural Overview

The compound features several notable functional groups:

  • Triazole ring : Known for its bioactivity in various therapeutic areas.
  • Piperidine moiety : Associated with anesthetic and neuropharmacological effects.
  • Methoxybenzyl group : Often enhances lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives containing the triazole and piperidine structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds with similar structures demonstrate moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the methoxy group may enhance the interaction with bacterial cell membranes, improving efficacy.
CompoundBacterial StrainZone of Inhibition (mm)
4aE. coli15
4bS. aureus18
4cBacillus subtilis12

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • Acetylcholinesterase (AChE) Inhibition : Similar triazole derivatives have shown promising results in inhibiting AChE, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for related compounds suggest effective inhibition at low concentrations.
CompoundIC50 (µM)Reference
4d5.6
4e3.8

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been hypothesized based on its structural similarity to known anti-inflammatory agents. In vitro studies have indicated that compounds with similar scaffolds can inhibit pro-inflammatory cytokines.

Case Studies

  • Study on Triazole Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant antifungal and antibacterial activities, suggesting that modifications to the triazole ring could enhance these effects.
  • Piperidine Compounds : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that piperidine derivatives showed promising results as analgesics and anti-inflammatory agents, supporting the hypothesis that our compound may exhibit similar properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituents on the triazolone core, piperidine ring, or aryl groups. These variations influence physicochemical properties, bioactivity, and metabolic stability. Below is a comparative analysis:

Compound Name / ID Key Substituents Activity/Property Insights Reference
5-[1-(5-Chloro-2-methoxybenzoyl)-4-piperidinyl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Chloro and methoxy on benzoyl; 4-methylphenyl on triazolone Enhanced electron-withdrawing effects (Cl) may increase metabolic stability .
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Bromophenylacetyl on piperidine; phenyl on triazolone Bulky bromine substituent may hinder enzymatic degradation but reduce solubility .
4-Amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Chlorophenyl; mercapto-oxadiazole Demonstrated moderate antimicrobial activity, attributed to the chlorophenyl group .
4-(4-Methoxyphenethyl)-3,5-dimethyl-1H-1,2,4-triazol-3-one Methoxyphenethyl on triazolone Structural studies show π-π stacking interactions, influencing crystallinity .

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl in ) improve metabolic stability but may reduce solubility. Bulky substituents (e.g., bromophenyl in ) can enhance receptor affinity but may limit passive diffusion.

Structural Insights :

  • The piperidine ring’s conformational flexibility (common in ) allows adaptive binding to diverse targets, such as enzymes or GPCRs.
  • π-π interactions between aromatic rings (e.g., methoxybenzyl and triazolone in the target compound) influence solid-state packing and solubility .

Synthetic Strategies :

  • Multi-component reactions (e.g., one-pot syntheses in ) are prevalent for triazolones, enabling rapid diversification of substituents.
  • Post-synthetic modifications, such as acetylation or thiolation (), are used to fine-tune electronic and steric properties.

Research Implications

The target compound’s combination of a methoxybenzyl group and thienyl-carbonyl-piperidine moiety offers a unique profile for further pharmacological exploration. Comparative data suggest that replacing the methoxy group with halogens (e.g., Cl or Br) could modulate both activity and pharmacokinetics. Future studies should prioritize in vitro assays to evaluate receptor binding and in silico modeling to predict ADMET properties, leveraging methodologies from .

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